![molecular formula C19H21N3O5S2 B2372230 N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)-3,4-dimethylbenzenesulfonamide CAS No. 1172913-43-7](/img/structure/B2372230.png)
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)-3,4-dimethylbenzenesulfonamide
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Description
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)-3,4-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C19H21N3O5S2 and its molecular weight is 435.51. The purity is usually 95%.
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Scientific Research Applications
Molecular Structure and Dimerization
Research on similar compounds, such as 3,5-diaryl-1H-pyrazoles, has focused on understanding their molecular structure and dimerization properties. One study by Zheng, Wang, and Fan (2010) explored the formation of molecular dimers through intermolecular hydrogen bonds in these compounds (Zheng, Wang, & Fan, 2010).
Synthesis and Biological Evaluation
Pyrazole derivatives, which are structurally related to the compound , have been synthesized and evaluated for their biological activity. For instance, Ravula et al. (2016) synthesized novel pyrazoline derivatives and assessed their anti-inflammatory and antibacterial properties (Ravula et al., 2016).
Antioxidant Properties
Prabakaran, Manivarman, and Bharanidharan (2021) conducted a study on chalcone derivatives related to pyrazoles, highlighting their potential as antioxidants. Their research included in vitro testing and molecular docking studies (Prabakaran, Manivarman, & Bharanidharan, 2021).
Antimicrobial Activity
Idhayadhulla, Kumar, and Abdul (2012) synthesized new series of pyrazole and imidazole derivatives, including compounds with a furan-2-yl group, and evaluated their antimicrobial activity (Idhayadhulla, Kumar, & Abdul, 2012).
Antibacterial and Antitubercular Agents
Bhoot, Khunt, and Parekh (2011) synthesized and evaluated a series of pyrazole derivatives for their potential as antibacterial and antitubercular agents (Bhoot, Khunt, & Parekh, 2011).
Synthesis and Characterization for Medical Application
Studies like those by Küçükgüzel et al. (2013) have synthesized and characterized similar compounds for their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents (Küçükgüzel et al., 2013).
GIRK Channel Activators
In 2021, Sharma et al. discovered a series of acetamide ethers, structurally similar to the compound , as activators of GIRK1/2 potassium channels, demonstrating the potential for neurological applications (Sharma et al., 2021).
properties
IUPAC Name |
N-[2-(1,1-dioxothiolan-3-yl)-5-(furan-2-yl)pyrazol-3-yl]-3,4-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5S2/c1-13-5-6-16(10-14(13)2)29(25,26)21-19-11-17(18-4-3-8-27-18)20-22(19)15-7-9-28(23,24)12-15/h3-6,8,10-11,15,21H,7,9,12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSWLSRQGSSJANM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=NN2C3CCS(=O)(=O)C3)C4=CC=CO4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)-3,4-dimethylbenzenesulfonamide |
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